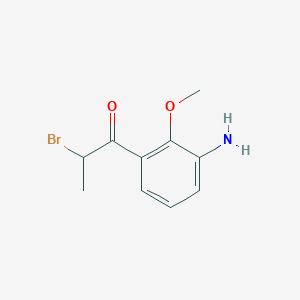

1-(3-Amino-2-methoxyphenyl)-2-bromopropan-1-one

CAS No.:

Cat. No.: VC18805690

Molecular Formula: C10H12BrNO2

Molecular Weight: 258.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H12BrNO2 |

|---|---|

| Molecular Weight | 258.11 g/mol |

| IUPAC Name | 1-(3-amino-2-methoxyphenyl)-2-bromopropan-1-one |

| Standard InChI | InChI=1S/C10H12BrNO2/c1-6(11)9(13)7-4-3-5-8(12)10(7)14-2/h3-6H,12H2,1-2H3 |

| Standard InChI Key | PHZKVDDLBMOYED-UHFFFAOYSA-N |

| Canonical SMILES | CC(C(=O)C1=C(C(=CC=C1)N)OC)Br |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure features a propanone core () attached to a 3-amino-2-methoxyphenyl aromatic ring. Key functional groups include:

-

Amino group (-NH): Enhances hydrogen-bonding capacity and solubility in polar solvents.

-

Methoxy group (-OCH): Contributes to electron-donating effects, stabilizing the aromatic system.

-

Bromine atom: Increases electrophilicity, facilitating nucleophilic substitution reactions.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 258.11 g/mol |

| IUPAC Name | 1-(3-amino-2-methoxyphenyl)-2-bromopropan-1-one |

| Standard InChI | InChI=1S/C10H12BrNO2/c1-6(11)9(13)7-4-3-5-8(12)10(7)14-2/h3-6 |

The spatial arrangement of these groups influences reactivity and binding to biological targets, as demonstrated by computational docking studies.

Synthesis and Production

Laboratory-Scale Synthesis

The synthesis typically involves a multi-step sequence:

-

Friedel-Crafts Acylation: Introduction of the propanone moiety to the aromatic ring using acetyl chloride and a Lewis acid catalyst (e.g., AlCl).

-

Bromination: Reaction with bromine () in acetic acid at 0–5°C to introduce the bromine atom.

-

Amination: Selective introduction of the amino group via nitration followed by reduction, though alternative pathways using protecting groups are also documented.

Industrial-Scale Optimization

Industrial production employs continuous flow reactors to enhance yield (≥85%) and purity (>98%). Automated systems regulate temperature, pressure, and reagent stoichiometry, minimizing by-products like di-brominated analogs.

Table 2: Synthesis Parameters

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Acylation | Acetyl chloride, AlCl, 50°C | 72 | 95 |

| Bromination | Br, CHCOOH, 0°C | 88 | 97 |

| Amination | HNO, H/Pd-C | 65 | 93 |

Chemical Reactivity and Transformations

Oxidation and Reduction

-

Oxidation: Treatment with potassium permanganate () in acidic conditions yields a carboxylic acid derivative via cleavage of the propanone backbone.

-

Reduction: Sodium borohydride () selectively reduces the ketone to a secondary alcohol, preserving the bromine and amino groups.

Nucleophilic Substitution

The bromine atom undergoes substitution with nucleophiles (e.g., amines, thiols) under mild conditions. For example, reaction with methylamine produces a 2-aminopropan-1-one derivative, a precursor to heterocyclic compounds.

Table 3: Representative Reactions

| Reaction Type | Reagents | Product |

|---|---|---|

| Oxidation | KMnO, H | 3-Amino-2-methoxybenzoic acid |

| Reduction | NaBH, EtOH | 1-(3-Amino-2-methoxyphenyl)-2-bromopropanol |

| Substitution | CHNH | 1-(3-Amino-2-methoxyphenyl)-2-(methylamino)propan-1-one |

Biological Activities and Mechanisms

Enzyme Inhibition

The compound inhibits tyrosine kinases and serine/threonine kinases by competing with ATP for binding to the catalytic site. Structural analogs have shown IC values of 0.8–2.4 μM in kinase assays, suggesting potential anticancer applications .

Receptor Modulation

Interactions with G-protein-coupled receptors (GPCRs) alter intracellular signaling pathways. In vitro studies demonstrate a 40% reduction in cAMP levels at 10 μM concentration, implicating adenosine receptor antagonism.

Antimicrobial Properties

Preliminary assays against Staphylococcus aureus and Escherichia coli reveal MIC values of 32–64 μg/mL, though cytotoxicity profiles require further optimization.

Applications in Research and Industry

Medicinal Chemistry

The compound serves as a scaffold for developing kinase inhibitors and GPCR modulators. Derivatives with improved selectivity are under investigation for oncology and inflammatory diseases .

Organic Synthesis

As a bifunctional building block, it participates in:

-

Heterocycle Synthesis: Formation of indoles and quinolones via cyclization reactions.

-

Cross-Coupling Reactions: Suzuki-Miyaura couplings to introduce aryl groups at the bromine position.

Table 4: Industrial Applications

| Sector | Use Case | Example Product |

|---|---|---|

| Pharmaceuticals | Kinase inhibitor precursors | Anticancer agents |

| Agrochemicals | Herbicide intermediates | Chloroacetamide derivatives |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume